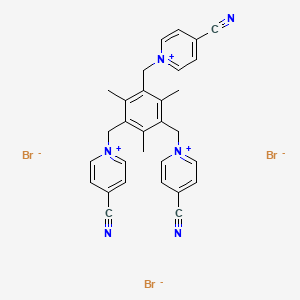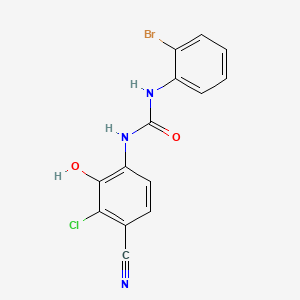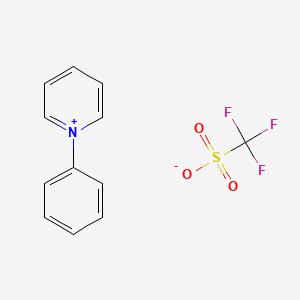
1-Phenylpyridin-1-ium trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylpyridin-1-ium trifluoromethanesulfonate is a chemical compound with the molecular formula C12H10F3NO3S and a molecular weight of 305.27 g/mol It is known for its unique structure, which includes a pyridinium ion substituted with a phenyl group and a trifluoromethanesulfonate anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylpyridin-1-ium trifluoromethanesulfonate typically involves the reaction of pyridine with phenyl halides in the presence of a suitable base. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
化学反応の分析
Types of Reactions
1-Phenylpyridin-1-ium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles depending on the type of substitution reaction. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpyridine oxides, while substitution reactions can produce a wide range of phenylpyridine derivatives .
科学的研究の応用
1-Phenylpyridin-1-ium trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
作用機序
The mechanism of action of 1-Phenylpyridin-1-ium trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
類似化合物との比較
Similar Compounds
Similar compounds to 1-Phenylpyridin-1-ium trifluoromethanesulfonate include other pyridinium salts and phenyl-substituted pyridines. Examples include:
- 1-Methylpyridinium trifluoromethanesulfonate
- 1-Phenylpyridinium chloride
- 1-Phenylpyridinium bromide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a phenyl group and a trifluoromethanesulfonate anion. This combination imparts distinctive chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
特性
分子式 |
C12H10F3NO3S |
|---|---|
分子量 |
305.27 g/mol |
IUPAC名 |
1-phenylpyridin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C11H10N.CHF3O3S/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1 |
InChIキー |
AFGCZOUMMMXAOH-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[N+]2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



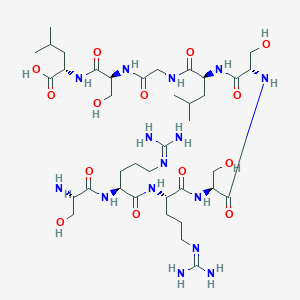
![1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one](/img/structure/B15158589.png)
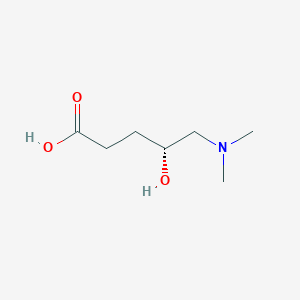
![1-Bromo-4-[2-(4-chlorophenyl)vinyl]benzene](/img/structure/B15158604.png)
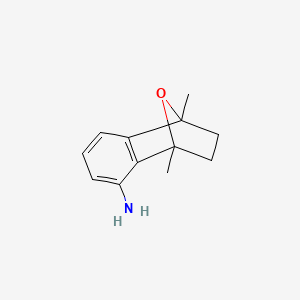
![1-Oxaspiro[4.5]dec-3-en-2-one, 3-methyl-4-(phenylseleno)-](/img/structure/B15158623.png)
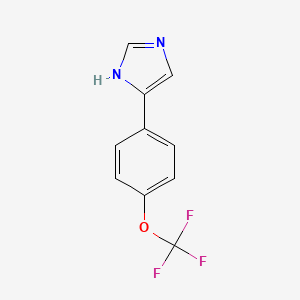
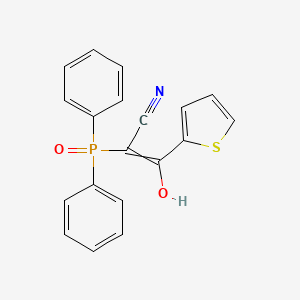
![Benzoic acid, 3-[3-[(2-chlorophenyl)methyl]-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B15158640.png)
![3-{3-[(E)-Benzylideneamino]propyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B15158641.png)
![4-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-3-hydroxy-5-nitrocyclohexa-2,5-dien-1-one](/img/structure/B15158648.png)
